The synthesis of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper typically involves the reaction of copper salts with hydrazone derivatives. The general method can be outlined as follows:
The molecular structure of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper features a central copper ion coordinated by two hydrazine-derived ligands.
[Cu+2].[O-]N(N=O)C1CCCCC1.[O-]N(N=O)C2CCCCC2
BXTSRHKBFMGKFB-UHFFFAOYSA-N
The compound is achiral, indicating that it does not exhibit optical activity due to the absence of stereocenters .
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can undergo various chemical reactions typical for metal complexes:
The mechanism of action for Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper primarily involves its interaction with biological targets, particularly in medicinal chemistry applications.
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8